molecular formula C14H12ClN5 B2730678 1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 1105234-21-6

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B2730678
CAS RN: 1105234-21-6
M. Wt: 285.74
InChI Key: XYPMMHCUGGNFAI-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as CP-673451, which is a potent and selective inhibitor of the vascular endothelial growth factor receptor 2 (VEGFR2).

Scientific Research Applications

Cancer Treatment

This compound has been found to have potential applications in cancer treatment. It has been shown to inhibit CDK2, a protein kinase that is a promising target for cancer treatment . The inhibition of CDK2 can selectively target tumor cells, making this compound a potential candidate for cancer therapy .

Cytotoxic Activities

The compound has demonstrated superior cytotoxic activities against certain cancer cell lines, including MCF-7 and HCT-116 . This suggests that it could be used to develop new treatments for these types of cancers.

Antibacterial Properties

In addition to its potential anticancer properties, the compound has also shown promising antibacterial activity . It has been tested against Staphylococcus aureus and Escherichia coli, and has shown potential for use in the prevention and treatment of bacterial infections in cancer patients .

Kinase Inhibition

The compound is known to inhibit human protein kinases . This inhibition can have various therapeutic effects, including the treatment of cancer and bacterial infections .

Antitumor Activities

A series of pyrazolo[3,4-d]pyrimidine and urea hybrids, which include this compound, have been synthesized and evaluated for their antitumor activity in vitro and in vivo cancer models . This suggests potential applications in the development of new antitumor drugs.

Treatment of Gram-Negative Bacterial Infections

The compound has shown higher antibacterial activity than standard drugs against two Gram-negative strains of bacteria: Pseudomonas aeruginosa and Klebsiella pneumonia . This suggests potential applications in the treatment of infections caused by these bacteria.

properties

IUPAC Name

1-(3-chlorophenyl)-N-cyclopropylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClN5/c15-9-2-1-3-11(6-9)20-14-12(7-18-20)13(16-8-17-14)19-10-4-5-10/h1-3,6-8,10H,4-5H2,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYPMMHCUGGNFAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClN5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorophenyl)-N-cyclopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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